![molecular formula C19H23N3O B14169383 5-Ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one CAS No. 956986-32-6](/img/structure/B14169383.png)
5-Ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one is a complex organic compound that belongs to the class of diazatricyclic compounds. This compound is characterized by its unique structure, which includes an indole moiety and a diazatricyclic core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of indole-2,3-dione (isatin) with substituted bromoacetyl benzene, followed by cyclization reactions . The reaction conditions often include the use of nucleophilic fluorinating reagents such as diethylaminosulfur trifluoride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction performed. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
5-Ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The diazatricyclic core may also play a role in stabilizing the compound’s interactions with its targets. Further research is needed to fully elucidate the molecular pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones
- 5,7-Diethyl-2-(1-ethyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Uniqueness
5-Ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[33113,7]decan-6-one is unique due to its specific combination of an indole moiety and a diazatricyclic core This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds
Propriétés
Numéro CAS |
956986-32-6 |
|---|---|
Formule moléculaire |
C19H23N3O |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
5-ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C19H23N3O/c1-3-19-11-21-9-18(2,17(19)23)10-22(12-19)16(21)14-8-20-15-7-5-4-6-13(14)15/h4-8,16,20H,3,9-12H2,1-2H3 |
Clé InChI |
ITHZDXOIQCRPTA-UHFFFAOYSA-N |
SMILES canonique |
CCC12CN3CC(C1=O)(CN(C2)C3C4=CNC5=CC=CC=C54)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium](/img/structure/B14169303.png)

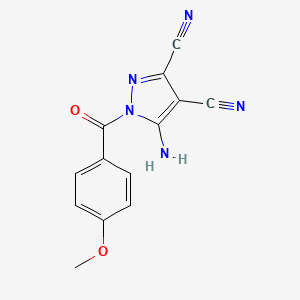


![(2S,5R)-6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid benzyl ester](/img/structure/B14169334.png)
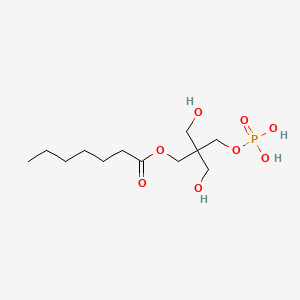

![3-(2-Hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B14169351.png)
![6-Amino-3,4-dipropyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14169365.png)
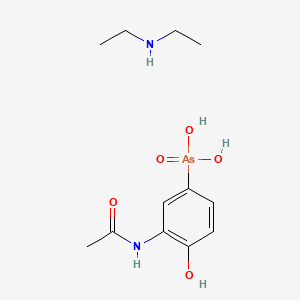
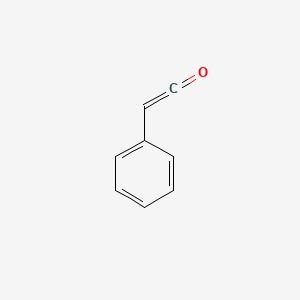
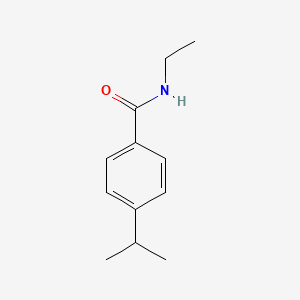
![6-tert-butyl-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14169397.png)
